molecular formula C19H29N3O3 B7065276 N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7065276
M. Wt: 347.5 g/mol
InChI Key: ZVXJBOOERJVXEL-UHFFFAOYSA-N
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Description

N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a diazepane ring, a hydroxyphenyl group, and a methylpropanoyl moiety

Properties

IUPAC Name

N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-15(2)18(24)21-11-4-12-22(14-13-21)19(25)20-10-3-5-16-6-8-17(23)9-7-16/h6-9,15,23H,3-5,10-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXJBOOERJVXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCN(CC1)C(=O)NCCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a hydroxyphenyl derivative.

    Introduction of the Methylpropanoyl Group: The methylpropanoyl group is attached through an acylation reaction, often using an acid chloride or anhydride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using coupling agents such as carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties, given its structural features that are common in pharmacologically active compounds.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its functional groups that can participate in polymerization reactions.

Mechanism of Action

The mechanism of action of N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl group could participate in hydrogen bonding, while the diazepane ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide: can be compared to other diazepane derivatives and hydroxyphenyl compounds.

    Diazepam: A well-known diazepane derivative used as a medication.

    4-Hydroxyphenylacetic acid: A simpler hydroxyphenyl compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

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